molecular formula C26H34N6O11 B562347 Suc-ala-ala-pro-glu-pna CAS No. 108929-37-9

Suc-ala-ala-pro-glu-pna

Cat. No.: B562347
CAS No.: 108929-37-9
M. Wt: 606.589
InChI Key: YZDFMSJNAHKTFX-LNMJFAINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-ala-ala-pro-glu-pna, also known as N-succinyl-alanyl-alanyl-prolyl-glutamyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable for its role as a chromogenic substrate, which means it can produce a color change when acted upon by specific enzymes. This property makes it useful for monitoring enzyme activity, especially in the study of proteases.

Scientific Research Applications

Suc-ala-ala-pro-glu-pna has a wide range of applications in scientific research:

    Biochemistry: It is used to study the activity of proteases, providing insights into enzyme kinetics and specificity.

    Medicine: The compound is employed in diagnostic assays to detect protease activity in various diseases, including cancer and inflammatory conditions.

    Pharmacology: Researchers use this compound to screen for potential protease inhibitors, which could lead to the development of new therapeutic agents.

    Industrial Enzymology: The compound is used to evaluate the activity of industrial enzymes, aiding in the optimization of enzyme-based processes.

Safety and Hazards

Suc-ala-ala-pro-glu-pna is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Suc-ala-ala-pro-glu-pna has potential applications in various fields due to its unique properties. It can be used in enzyme assays, and its stability and activity at high salt concentrations make it suitable for biotechnological applications where high salt concentrations would otherwise limit enzymatic activity .

Biochemical Analysis

Biochemical Properties

Suc-ala-ala-pro-glu-pna interacts with several enzymes and proteins. For instance, it is a substrate for alpha-chymotrypsin, a serine protease that cleaves peptide bonds in proteins . The interaction between this compound and these enzymes is characterized by the enzymatic cleavage of the peptide, yielding 4-nitroaniline .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a substrate for various enzymes. By serving as a substrate, this compound can influence the activity of these enzymes and, consequently, the cellular processes they are involved in .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with enzymes. When this compound is cleaved by an enzyme such as alpha-chymotrypsin, it releases 4-nitroaniline . This process can influence the activity of the enzyme and potentially alter gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the peptide is stable for up to 3 years when stored desiccated at -0°C . Over time, the peptide may degrade, potentially influencing its effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it interacts with. For example, it is a part of the metabolic pathway of alpha-chymotrypsin, where it serves as a substrate for the enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-ala-pro-glu-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Suc-ala-ala-pro-glu-pna primarily undergoes hydrolysis reactions when acted upon by specific enzymes. Hydrolysis involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline, which produces a yellow color detectable by spectrophotometry.

Common Reagents and Conditions

    Enzymes: Proteases such as elastase, chymotrypsin, and cathepsin G are commonly used to hydrolyze this compound.

    Buffers: Phosphate-buffered saline (PBS) or other suitable buffers are used to maintain the pH and ionic strength of the reaction mixture.

    Temperature: Reactions are typically carried out at physiological temperatures (around 37°C) to mimic biological conditions.

Major Products

The primary product of the hydrolysis of this compound is p-nitroaniline, which can be quantified by measuring the absorbance at 400-410 nm.

Comparison with Similar Compounds

Similar Compounds

    Suc-ala-ala-pro-phe-pna: Another chromogenic substrate used to study protease activity, particularly elastase.

    Suc-ala-glu-pro-phe-pna: Used to evaluate the activity of peptidylprolyl isomerase Pin1.

    Suc-ala-pro-pna: Utilized to detect the activity of prolyl endopeptidase.

Uniqueness

Suc-ala-ala-pro-glu-pna is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that recognize and cleave after the glutamic acid residue. This specificity allows for targeted studies of enzyme activity and inhibition, making it a valuable tool in both basic and applied research.

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37)/t14-,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDFMSJNAHKTFX-LNMJFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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